molecular formula C15H12N2O B8427876 4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one

4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one

Cat. No. B8427876
M. Wt: 236.27 g/mol
InChI Key: SQCXGPKAYHPKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4b-methyl-5H-isoindolo[2,1-a]benzimidazol-11-one

InChI

InChI=1S/C15H12N2O/c1-15-11-7-3-2-6-10(11)14(18)17(15)13-9-5-4-8-12(13)16-15/h2-9,16H,1H3

InChI Key

SQCXGPKAYHPKFP-UHFFFAOYSA-N

Canonical SMILES

CC12C3=CC=CC=C3C(=O)N1C4=CC=CC=C4N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.